1,3,4-Oxadiazole Regioisomer Shows ~1 Order of Magnitude Lower Lipophilicity (ΔlogD ≈ 1.0) and Superior Developability Profile vs. 1,2,4-Oxadiazole Matched Pairs
A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole regioisomer—the core scaffold of the target compound—exhibits an order-of-magnitude lower logD (ΔlogD ≈ 1.0) compared to its 1,2,4-oxadiazole partner [1]. This difference is accompanied by statistically significant advantages in metabolic stability, aqueous solubility, and reduced hERG inhibition, all favoring the 1,3,4-isomer [1]. The effect is attributed to intrinsically different charge distributions: the 1,3,4-oxadiazole dipole moment is oriented differently from the 1,2,4-isomer, resulting in distinct water solvation and membrane partitioning behavior. For procurement decisions where developability endpoints (metabolic half-life, solubility-limited absorption, cardiac safety) are critical, the 1,3,4-oxadiazole scaffold provides a structurally encoded advantage over a 1,2,4-oxadiazole analog that cannot be replicated through formulation alone.
| Evidence Dimension | Lipophilicity (logD at pH 7.4) – regioisomeric scaffold comparison |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole scaffold: logD lower by ~1.0 log unit vs. matched 1,2,4-oxadiazole partner (systematic matched-pair analysis, AstraZeneca collection) [1] |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomer: logD higher by ~1.0 log unit; reduced metabolic stability and greater hERG inhibition [1] |
| Quantified Difference | ΔlogD ≈ 1.0 (order of magnitude); metabolic stability and hERG inhibition directionally favor 1,3,4-isomer (statistically significant across matched pairs) [1] |
| Conditions | AstraZeneca internal compound collection; matched molecular pair analysis; logD measured at pH 7.4; metabolic stability in human liver microsomes; hERG binding assay |
Why This Matters
A ΔlogD of 1.0 translates to an approximately 10-fold difference in membrane partitioning, directly affecting oral absorption, tissue distribution, and CYP-mediated clearance—making the 1,3,4-oxadiazole scaffold inherently more developable than a 1,2,4-oxadiazole comparator with identical substituents.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
